(1R)-1-((5R,6R,6AR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
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Overview
Description
The compound (1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol is a complex organic molecule characterized by its unique structure, which includes a tetrahydrofuran ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Formation of the Dioxolane Ring: This step often involves the reaction of diols with formaldehyde under acidic conditions to form the dioxolane ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halides, ethers
Scientific Research Applications
(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes.
Comparison with Similar Compounds
(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: can be compared with other similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents, which may have varying chemical and biological properties.
The uniqueness of (1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol lies in its specific arrangement of functional groups and rings, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H16O6 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(1R)-1-[(5R,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6-,7-,8?/m1/s1 |
InChI Key |
BGGCXQKYCBBHAH-RTRLPJTCSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Origin of Product |
United States |
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